N-(Dithiocarboxy)sarcosine

Descripción general

Descripción

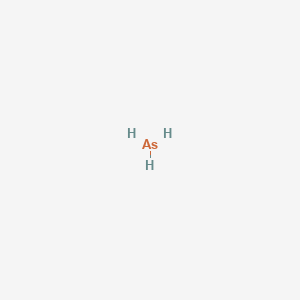

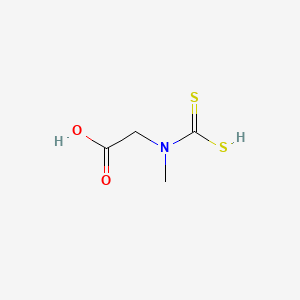

“N-(Dithiocarboxy)sarcosine” is a chemical compound . It is also known as “DTCS Na” and is available in the form of a disodium salt dihydrate .

Synthesis Analysis

The synthesis of “N-(Dithiocarboxy)sarcosine” involves the reaction of equimolar quantities of sarcosine with KOH and CS2 . This reaction takes place in methanol . An iron complex, with N-(dithiocarboxy)sarcosine (Fe-DTCS), has a high affinity for endogenous NO and can trap, stabilize, and accumulate it .Molecular Structure Analysis

The molecular structure of “N-(Dithiocarboxy)sarcosine” involves the monodentate binding mode of the carboxylate group and a bidentate chelating behavior of the dithiocarboxylate moiety of the ligand for binding with tin (IV) . Thus, penta- and hexa-coordinated environments around tin were observed in the solid state in di- and triorganotin complexes, respectively .Chemical Reactions Analysis

The reaction of nitric oxide (NO) with the iron (III) complex of N-(dithiocarboxy)sarcosine involves a new type of reductive nitrosylation involving iron (IV) as an intermediate . The reaction products of NO with [Fe III (DTCS) 3] 3− are [NO–Fe II (DTCS) 2] 2− and a dimer of DTCS in which two DTCS bind through a disulfide bond .Aplicaciones Científicas De Investigación

Application in Photometric Determination of Copper

N-(Dithiocarboxy)sarcosine (DTCS) has been utilized in the photometric determination of copper. The copper(II) chelate of DTCS is sorbed on Amberlite XAD-2 resin and then measured photometrically. This method is highly selective for copper and can be applied in various environments, including sea-water (Sakai, 1980).

Role in EPR Detection and Imaging of Nitric Oxide

DTCS, when combined with an iron complex (Fe-DTCS), can trap and stabilize endogenous nitric oxide (NO), making it detectable by electron paramagnetic resonance (EPR) spectrometry. This method allows for noninvasive investigation of the spatial distribution of NO in pathologic organs or tissues (Yoshimura et al., 1996).

Preconcentration of Cobalt

DTCS is used in the preconcentration of cobalt, forming a stable complex that can be measured photometrically. This method is applicable for determining cobalt at low concentrations and is effective in various water types, including tap and sea-water (Sakai & Mori, 1986).

Spectrophotometric Determination of Iron

DTCS is used in the spectrophotometric determination of iron. It reacts with iron(II) to form a water-soluble chelate, which can be measured spectrophotometrically. This method allows for the accurate determination of iron in various samples, including potable waters (Wada et al., 1983).

Monitoring Gestational Changes in NO Production

DTCS, in combination with iron, is used to monitor changes in NO production over time in the fetal placenta of rats. This method enables the study of the role of NO and its variations during different gestational stages (Suzuki et al., 2009).

Polarographic Determination of Nickel

DTCS assists in the differential pulse polarographic determination of nickel(II). It forms water-soluble complexes with metal ions, aiding in the accurate determination of nickel content in various materials (Uto et al., 1982).

Redox Cycling of Iron Complexes

DTCS, when complexed with iron, can redox cycle between iron(II) and iron(III). This property is significant in understanding the chemical properties of these compounds in biological samples (Lu & Koppenol, 2005).

Mecanismo De Acción

The mechanism of action of “N-(Dithiocarboxy)sarcosine” involves its high affinity for endogenous nitric oxide (NO). An iron complex, with N-(dithiocarboxy)sarcosine (Fe-DTCS), can trap, stabilize, and accumulate endogenous NO . This stable NO adduct is detectable at room temperature with electron paramagnetic resonance (EPR) spectrometry .

Direcciones Futuras

The future directions of “N-(Dithiocarboxy)sarcosine” research could involve further investigation into its reaction with nitric oxide (NO) and its potential applications in various fields . The reaction of NO with the iron complex of N-(dithiocarboxy)sarcosine (Fe-DTCS) was investigated by UV/VIS absorption spectroscopy, HPLC, LC-ESI MS, and pulse radiolysis . These results suggest that the proposed reaction mechanism is a new type of reductive nitrosylation involving iron (IV) as an intermediate . This could open up new avenues for research and potential applications.

Propiedades

IUPAC Name |

2-[dithiocarboxy(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S2/c1-5(4(8)9)2-3(6)7/h2H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZYHIPQRGTUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960927 | |

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40520-03-4 | |

| Record name | Sarcosine dithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040520034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

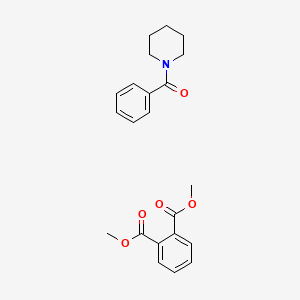

![[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone](/img/structure/B1212130.png)

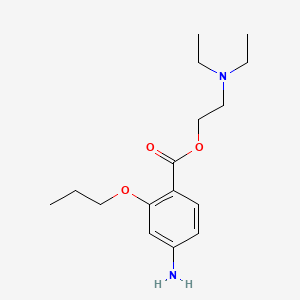

![3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide](/img/structure/B1212137.png)

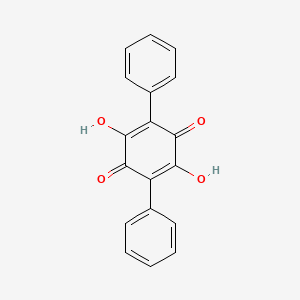

![4-(Methyloxy)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1212151.png)